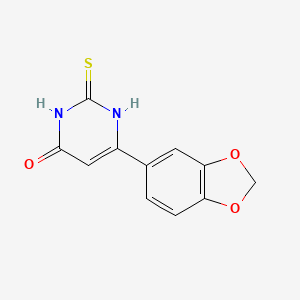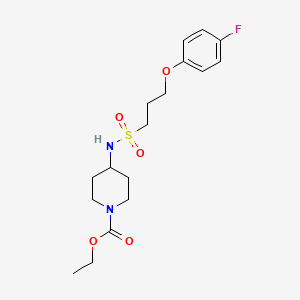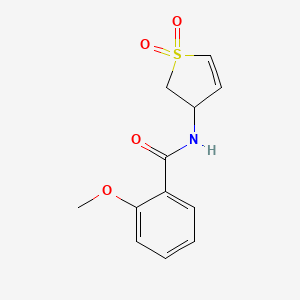
6-(1,3-benzodioxol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-benzodioxol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, commonly referred to as BDPO, is a heterocyclic compound with a molecular formula of C8H6N2O2S. It is an aromatic compound with a molecular weight of 186.2 g/mol. BDPO has been the subject of numerous scientific studies due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science.
Scientific Research Applications
BDPO has been used in a variety of scientific studies due to its potential applications in various fields. In pharmaceuticals, BDPO has been studied for its potential to act as an anti-inflammatory agent. In organic synthesis, BDPO has been used as an intermediate in the synthesis of various heterocyclic compounds. In materials science, BDPO has been studied for its potential to act as a corrosion inhibitor. BDPO has also been studied for its potential to act as an antioxidant and to inhibit the growth of cancer cells.
Mechanism of Action
The exact mechanism of action of BDPO is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and oxidative stress. It is also believed to act by binding to certain proteins and interfering with their function. In addition, BDPO has been shown to inhibit the growth of cancer cells by blocking the action of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDPO are not fully understood, but it has been shown to have anti-inflammatory and antioxidant effects. In addition, BDPO has been shown to inhibit the growth of cancer cells and to reduce the risk of certain types of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The advantages of using BDPO in lab experiments include its ease of synthesis, its high yields, and its potential applications in various fields. The main limitation of using BDPO in lab experiments is its lack of availability, as it is not widely available in commercial quantities.
Future Directions
The potential future directions for research on BDPO include further studies on its anti-inflammatory and antioxidant effects, its potential applications in pharmaceuticals, organic synthesis, and materials science, and its potential to act as a corrosion inhibitor. In addition, further research is needed to better understand the mechanism of action of BDPO and to identify new potential applications for this compound. Further studies are also needed to explore the biochemical and physiological effects of BDPO and to identify new potential therapeutic uses for this compound.
Synthesis Methods
BDPO can be synthesized through a variety of methods, including the Biginelli reaction, the cyclocondensation of aldehydes, ketones, and urea, and the reaction of ethyl cyanoacetate and thiourea. The Biginelli reaction is the most common method of synthesis, as it is a simple and efficient procedure that yields high yields of BDPO. This reaction involves the condensation of an aldehyde, a ketone, and urea in the presence of an acid catalyst. The reaction of ethyl cyanoacetate and thiourea is a less common method of synthesis, but it is a convenient and efficient procedure that produces high yields of BDPO.
properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c14-10-4-7(12-11(17)13-10)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H2,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZICBQKQFDCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)NC(=S)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]thiophene-2-carboxylate](/img/structure/B2912369.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide](/img/structure/B2912372.png)
![4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B2912373.png)

![N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912375.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2912378.png)

![{1,1-dioxido-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2912380.png)
![2-Chloro-N-[(2S,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-yl]propanamide](/img/structure/B2912384.png)


![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2912389.png)

